Guazatine
Overview
Description
Iminoctadine is a member of the class of guanidines that is dioctylamine in which a hydrogen from each of the terminal methyl groups is replaced by a guanidino group. Once used as a fungicidal seed dressing, it is no longer approved for use in the European Union. It has a role as an antifungal agrochemical. It is a member of guanidines, a secondary amino compound and an aliphatic nitrogen antifungal agent.
Biological Activity
Guazatine is a compound primarily utilized as a non-systemic contact fungicide in agriculture. Its biological activity has garnered attention due to its potential effects on various organisms, particularly in the context of plant physiology and animal health. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for both agricultural use and potential toxicity.
This compound functions mainly as an inhibitor of polyamine oxidase (PAO) activity, which plays a crucial role in polyamine metabolism. By inhibiting PAO, this compound affects the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cellular functions including growth, differentiation, and stress responses in plants . The structural characteristics of this compound, including its long alkyl chains and guanidine groups, are vital for its inhibitory effects on PAO activity .
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Long Alkyl Chains | Essential for PAO inhibition |
Guanidine Groups | Contribute to biological activity |
Secondary Amino Groups | Facilitate interaction with target enzymes |
Metabolism and Residue Studies
Research has indicated that this compound undergoes significant metabolic transformation in mammals. A key study involving Fresian cows demonstrated that after administration of this compound, metabolites were identified in urine and tissues. Notably, the primary metabolites included iminoctadine and monodeamidino-iminoctadine .
Case Study: Cattle Metabolism of this compound
In a controlled study, cows received repeated doses of this compound at varying concentrations. The findings showed:
- Single Dose (1 mg/kg bw) : Peak plasma concentration reached 2.6 ng equivalents/ml within 6-24 hours.
- Repeated Doses (0.1 mg/kg bw) : Plasma levels accumulated over time, reaching 17.7 ng equivalents/ml .
The study also noted that deamidination was a significant metabolic pathway for this compound components before excretion .
Table 2: Summary of Metabolic Findings
Dosage | Peak Plasma Level (ng/ml) | Time to Peak (hours) | Accumulation Observed |
---|---|---|---|
Single (1 mg/kg) | 2.6 | 6-24 | No |
Repeated (0.1 mg/kg) | 17.7 | N/A | Yes |
Toxicological Assessments
Toxicological studies have evaluated the safety profile of this compound through various animal models. A significant finding from a study involving CD-1 mice indicated that high doses (200-500 ppm) resulted in notable reductions in body weight gain and changes in liver enzyme activities .
Short-term Toxicity Study in Mice
- Dosages : Mice were fed diets containing this compound at concentrations ranging from 10 to 500 ppm over 13 weeks.
- Findings :
Table 3: Toxicity Study Results
Dosage (ppm) | Weight Change (%) | Liver Weight Change (%) | Significant Findings |
---|---|---|---|
10 | Minimal | Normal | No |
50 | Moderate | Normal | No |
200 | >25 | Increased | Mild liver enzyme changes |
500 | >25 | Significantly Increased | Mild toxicity observed |
Properties
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042015 | |
Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13516-27-3, 115044-19-4 | |
Record name | Iminoctadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminoctadine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guazatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Guazatine, acetate (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMINOCTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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